Cas no 1261450-56-9 (3,5'-Dibromo-2'-methylpropiophenone)

3,5'-Dibromo-2'-methylpropiophenone 化学的及び物理的性質
名前と識別子
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- 3,5'-Dibromo-2'-methylpropiophenone
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- インチ: 1S/C10H10Br2O/c1-7-2-3-8(12)6-9(7)10(13)4-5-11/h2-3,6H,4-5H2,1H3
- InChIKey: KZFWDFFKIRQOAO-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=C(C=CC=1C)Br)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 17.1
- XLogP3: 3.4
3,5'-Dibromo-2'-methylpropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004024-1g |
3,5'-Dibromo-2'-methylpropiophenone |
1261450-56-9 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A010004024-500mg |
3,5'-Dibromo-2'-methylpropiophenone |
1261450-56-9 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A010004024-250mg |
3,5'-Dibromo-2'-methylpropiophenone |
1261450-56-9 | 97% | 250mg |
$499.20 | 2023-09-03 |
3,5'-Dibromo-2'-methylpropiophenone 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3,5'-Dibromo-2'-methylpropiophenoneに関する追加情報
3,5'-Dibromo-2'-methylpropiophenone: A Comprehensive Overview
3,5'-Dibromo-2'-methylpropiophenone is a unique organic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its structural uniqueness, characterized by the presence of bromine substituents at positions 3 and 5' on a phenyl ring, along with a methyl group at position 2', makes it an interesting candidate for various applications. This compound, also known by its CAS Registry Number 1261450-56-9, has been studied for its potential roles in drug discovery, biochemical assays, and materials science.
One of the key aspects of 3,5'-Dibromo-2'-methylpropiophenone is its stereochemistry. The compound's structure allows for precise control over the positions of substituents, which can be crucial in pharmacokinetics and bioavailability studies. Recent research has highlighted the importance of stereochemistry in drug design, particularly in ensuring optimal interactions with biological targets. The presence of bromine atoms introduces electrophilic properties, which can be advantageous in targeted drug delivery systems.
Another notable feature of this compound is its metabolic stability. In the context of drug metabolism, compounds that are resistant to rapid breakdown by the body's enzymes are often preferred for their longer duration of action and reduced toxicity. Studies have shown that bromo-substituted aromatic compounds generally exhibit higher metabolic stability compared to their non-bromo counterparts, making 3,5'-Dibromo-2'-methylpropiophenone a promising candidate for long-acting pharmaceuticals.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,5'-dibromo-2'-methylpropiophenone. Researchers have explored various multistep synthesis routes, including Friedel-Crafts alkylation and bromination techniques, to achieve high yields of this compound. The use of catalytic bromination has been particularly effective in minimizing the formation of by-products, thus enhancing the purity of the final product.
From a biological perspective, 3,5'-Dibromo-2'-methylpropiophenone has shown potential as a template molecule for the development of novel anticancer agents. Its structure allows for easy modification to introduce functional groups that can disrupt cell cycle regulation or inhibit angiogenesis. Furthermore, the compound's aromaticity and electron-withdrawing substituents make it a suitable candidate for photodynamic therapy, where light-induced generation of reactive oxygen species can target cancer cells selectively.
Recent studies have also explored the role of 3,5'-Dibromo-2'-methylpropiophenone in neurodegenerative diseases. Its ability to cross the blood-brain barrier and its potential as a modulator of neurotransmitter systems have made it a subject of interest in Alzheimer's disease and Parkinson's disease research. Preclinical trials have indicated that this compound may possess neuroprotective properties, which could be harnessed for the development of dementia treatments.
Looking ahead, the versatility of 3,5'-Dibromo-2'-methylpropiophenone offers exciting possibilities in biomedical engineering. Its structural features make it a suitable candidate for bioconjugation reactions, which are crucial in the development of imaging agents and targeted therapies. Researchers are actively exploring its use in nanomedicine, where it can be incorporated into drug delivery systems to improve targeting efficiency and reduce off-target effects.
In conclusion, 3,5'-Dibromo-2'-methylpropiophenone is a multifaceted compound with significant potential in the pharmaceutical industry. Its unique structure, combined with its demonstrated biological activity, positions it as a valuable tool for researchers in drug discovery, disease modeling, and therapeutic development. As our understanding of this compound continues to evolve, so too will its applications in addressing some of the most pressing challenges in modern medicine.
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